

# Comparative Efficacy of Crinecerfont Hydrochloride and Tildacerfont in CAH Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Crinecerfont hydrochloride |           |
| Cat. No.:            | B15570178                  | Get Quote |

This guide provides a detailed comparison of the efficacy of two investigational drugs, **Crinecerfont hydrochloride** and tildacerfont, in the context of Congenital Adrenal Hyperplasia (CAH) models. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available clinical trial data, experimental methodologies, and mechanisms of action to inform future research and development.

#### **Mechanism of Action**

Both Crinecerfont and tildacerfont are oral, non-steroidal corticotropin-releasing factor type 1 (CRF1) receptor antagonists.[1][2] In CAH, the deficiency of an enzyme, most commonly 21-hydroxylase, impairs cortisol production, leading to a lack of negative feedback on the hypothalamus and pituitary gland.[2] This results in the overproduction of corticotropin-releasing factor (CRF) and consequently, adrenocorticotropic hormone (ACTH).[2] Elevated ACTH levels stimulate the adrenal glands, causing adrenal hyperplasia and the excessive production of androgens.[2]

By blocking the CRF1 receptors in the pituitary, both Crinecerfont and tildacerfont aim to reduce ACTH secretion.[1][2] This, in turn, is expected to decrease the overproduction of adrenal androgens, thereby addressing the hyperandrogenism that is a hallmark of CAH.[1][2] A key therapeutic goal for these agents is to reduce the reliance on supraphysiologic doses of glucocorticoids, which are the current standard of care but are associated with significant long-term side effects.[3]





Click to download full resolution via product page

Figure 1: Signaling pathway in CAH and mechanism of CRF1 receptor antagonists.

## **Comparative Efficacy Data**

The following tables summarize the key quantitative data from clinical trials of **Crinecerfont hydrochloride** and tildacerfont.

Table 1: Crinecerfont Hydrochloride Clinical Trial Results



| Study                      | Phase | Populatio<br>n                                            | Primary<br>Endpoint                                                                                               | Result                                                                                                                                                                                                       | Key<br>Secondar<br>y<br>Endpoint<br>s                                                                                   | Results                                                                                                                                                                                    |
|----------------------------|-------|-----------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CAHtalyst<br>Adult[4][5]   | 3     | Adults with<br>Classic<br>CAH                             | Percent reduction in daily glucocortic oid (GC) dose from baseline at Week 24 while maintaining androgen control. | statistically significant reduction in daily GC dose vs. placebo (p<0.0001) .[4] Crinecerfo nt group showed a -27.3% reduction in GC dose from baseline, while the placebo group had a -10.3% reduction. [5] | - Change in androstene dione from baseline at Week 4 Proportion of patients achieving a physiologic GC dose at Week 24. | Statistically significant decrease in androstene dione vs. placebo (p<0.0001) .[4]- 62.7% of patients on Crinecerfo nt achieved a physiologic GC dose vs. 17.5% on placebo (p<0.0001) .[5] |
| CAHtalyst Pediatric[6] [7] | 3     | Children<br>and<br>Adolescent<br>s with<br>Classic<br>CAH | Change in<br>androstene<br>dione level<br>from<br>baseline to<br>Week 4.                                          | Statistically significant reduction in androstene dione vs. placebo.[6]                                                                                                                                      | - Change<br>in daily GC<br>dose from<br>baseline at<br>Week 28.                                                         | Statistically significant reduction in GC dose while maintaining or improving androstene                                                                                                   |







dione levels.[6]

Table 2: Tildacerfont Clinical Trial Results



| Study               | Phase | Population                                            | Primary<br>Endpoint                                                                           | Result                                                                                                                                                         | Key<br>Secondary<br>Endpoints/<br>Observations                                                                                           |
|---------------------|-------|-------------------------------------------------------|-----------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|
| SPR001-<br>201[3]   | 2a    | Adults with<br>Classic CAH                            | Assess safety<br>and efficacy<br>in lowering<br>ACTH, 17-<br>OHP, and<br>androstenedi<br>one. | Dose- dependent reductions in ACTH, 17- OHP, and androstenedi one.                                                                                             | In patients with poor disease control, mean maximum reductions of 84% in ACTH, 80% in 17-OHP, and 79% in androstenedi one were observed. |
| SPR001-<br>202[3]   | 2     | Adults with<br>Classic CAH                            | Assess the ability of a daily 400mg dose to lower disease-driving hormones over 12 weeks.     | In the poor<br>disease<br>control group,<br>normalization<br>of ACTH and<br>androstenedi<br>one was seen<br>in 60% and<br>40% of<br>patients,<br>respectively. | Tildacerfont<br>was generally<br>safe and well-<br>tolerated.[3]                                                                         |
| CAHmelia-<br>203[8] | 3     | Adults with Classic CAH and severe hyperandroge nemia | Assessment of dose response for the change in androstenedi one from                           | Did not meet<br>primary<br>efficacy<br>endpoint.[8]                                                                                                            | The 200mg once-daily dose showed a non-significant placebo-                                                                              |



|                     |   |                                                        | baseline to<br>week 12.                                                   |                                                                                                              | adjusted reduction in androstenedi one of -2.6%.                                                                                                |
|---------------------|---|--------------------------------------------------------|---------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| CAHmelia-<br>204[9] | 3 | Adults with<br>Classic CAH                             | Absolute<br>change in<br>daily GC<br>dose from<br>baseline at<br>week 24. | Did not meet<br>primary<br>efficacy<br>endpoint.[9]                                                          | The 200mg once-daily dose demonstrated a placeboadjusted reduction from baseline in daily GC dose of 0.7mg hydrocortison e equivalents (p=0.7). |
| CAHptain-<br>205[8] | 2 | Pediatric and<br>Adult patients<br>with Classic<br>CAH | Evaluate safety, pharmacodyn amics, and pharmacokin etics.                | 73% of all patients met the efficacy endpoint of androstenedi one or GC reduction from baseline at 12 weeks. | A trend was<br>observed of<br>larger<br>reductions in<br>androstenedi<br>one with<br>higher, twice-<br>daily doses.                             |

# **Experimental Protocols**

Detailed protocols for the pivotal clinical trials are summarized below, based on publicly available information.

# **Crinecerfont (CAHtalyst Studies)**



- Study Design: The CAHtalyst Adult and Pediatric studies were Phase 3, randomized, double-blind, placebo-controlled trials.[4][7] The adult trial had a 24-week treatment period, after which all patients could continue in an open-label extension.[10] The pediatric trial had a 28-week treatment period.[7]
- Participant Population: The studies enrolled patients with classic CAH due to 21-hydroxylase deficiency.[4][7]
- Intervention: Participants were randomized to receive either **Crinecerfont hydrochloride** or a placebo, administered orally twice daily.[10] For the first four weeks of the pediatric study, glucocorticoid doses were kept stable.[7] Subsequently, doses were adjusted to a target range, provided that androstenedione levels were controlled.[7]
- Hormone Level Measurements: Serum androstenedione, 17-hydroxyprogesterone (17-OHP), and ACTH levels were key biomarkers. While specific assay details are not provided in the press releases, standard clinical trial practice for steroid hormone analysis involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high specificity and to avoid cross-reactivity issues common with immunoassays.[11][12]

## Tildacerfont (CAHmelia and CAHptain Studies)

- Study Design: The CAHmelia-203 and -204 studies were Phase 3, randomized, placebocontrolled trials.[8] The CAHptain-205 study was a Phase 2 open-label, sequential cohort trial.
- Participant Population: The CAHmelia studies enrolled adults with classic CAH, with the -203 study focusing on those with poor disease control (severe hyperandrogenemia) and the -204 study on those with good disease control at baseline.[8] The CAHptain-205 study included both pediatric and adult patients.
- Intervention: Tildacerfont was administered orally once daily in the CAHmelia studies.[8] The CAHptain-205 study explored both once-daily and twice-daily dosing regimens.
- Hormone Level Measurements: Key biomarkers included androstenedione, 17-OHP, and ACTH.[3] Measurements were taken from serum or saliva, with studies indicating a good correlation between the two for androstenedione and 17-OHP.[13] LC-MS/MS is the standard for definitive quantification.[14]





Click to download full resolution via product page

Figure 2: Representative workflow for a randomized controlled trial in CAH.



## **Animal Models in CAH Research**

The development of effective therapies for CAH has been hampered by the lack of robust invivo models.[15] Mouse models, a staple of preclinical research, have limitations in replicating human CAH due to species-specific differences in adrenal steroidogenesis; for instance, mice lack 17-hydroxylase activity, which is crucial for androgen and cortisol synthesis in humans.[16] This makes it difficult to fully model the virilization aspects of the disease.[16]

To address this, a humanized mouse model has been developed where the murine Cyp21a1 gene is replaced with the human orthologue CYP21A2 carrying a clinically relevant mutation. [15][17] These mice exhibit key features of human CAH, including hyperplastic adrenal glands, reduced corticosterone (the murine equivalent of cortisol), and elevated progesterone levels. [15][17] This model holds promise for the preclinical testing of novel treatment strategies, potentially accelerating the transition from basic research to clinical application.[15]

## **Summary and Conclusion**

Based on the available Phase 3 clinical trial data, **Crinecerfont hydrochloride** has demonstrated statistically significant efficacy in both adult and pediatric populations with classic CAH.[4][6] The CAHtalyst studies successfully met their primary endpoints, showing that Crinecerfont can significantly reduce the necessary daily glucocorticoid dose while maintaining or improving androgen control.[4][6] These positive results led to the FDA approval of Crinecerfont (marketed as CRENESSITY™) for the treatment of classic CAH.[18][19]

Tildacerfont has shown promise in Phase 2 trials, with demonstrated reductions in key hormones like ACTH and androstenedione.[3] However, the subsequent Phase 3 CAHmelia studies in adults did not meet their primary endpoints for either androstenedione reduction or glucocorticoid dose reduction.[8] Data from the pediatric and adult CAHptain-205 study suggest that higher or more frequent dosing may be necessary to achieve efficacy.

Both drugs share the same innovative mechanism of action, targeting the HPA axis upstream of the adrenal glands. However, the clinical development of Crinecerfont is currently more advanced, with robust Phase 3 data supporting its efficacy and safety profile. Further research and potentially different dosing strategies may be required to elucidate the full therapeutic potential of tildacerfont in the management of CAH.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. drugs.com [drugs.com]
- 2. Facebook [cancer.gov]
- 3. endocrinenews.endocrine.org [endocrinenews.endocrine.org]
- 4. Neurocrine Biosciences Announces Positive Top-Line Data from Phase 3 Study of Crinecerfont in Adults for the Treatment of Congenital Adrenal Hyperplasia (CAH) | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 5. Neurocrine Biosciences Publishes Phase 3 Study Results of Crinecerfont for CAH in NEJM [synapse.patsnap.com]
- 6. hcplive.com [hcplive.com]
- 7. Phase 3 Trial of Crinecerfont in Pediatric Congenital Adrenal Hyperplasia PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spruce Biosciences Announces Topline Results from CAHmelia-203 in Adult Classic CAH and CAHptain-205 in Pediatric Classic CAH - BioSpace [biospace.com]
- 9. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Quantification of testosterone, androstenedione and 17-hydroxyprogesterone in whole blood collected using Mitra microsampling devices PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. endocrine.org [endocrine.org]
- 13. smj.org.sg [smj.org.sg]
- 14. Diurnal salivary androstenedione and 17-hydroxyprogesterone levels in healthy volunteers for monitoring treatment efficacy of patients with congenital adrenal hyperplasia -PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. endocrine-abstracts.org [endocrine-abstracts.org]
- 16. Models of Congenital Adrenal Hyperplasia for Gene Therapies Testing [mdpi.com]



- 17. A Humanized and Viable Animal Model for Congenital Adrenal Hyperplasia- CYP21A2-R484Q Mutant Mouse PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neurocrine Biosciences Announces FDA Approval of CRENESSITY™ (crinecerfont), a
  First-in-Class Treatment for Children and Adults With Classic Congenital Adrenal
  Hyperplasia | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 19. fda.gov [fda.gov]
- To cite this document: BenchChem. [Comparative Efficacy of Crinecerfont Hydrochloride and Tildacerfont in CAH Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570178#comparative-efficacy-of-crinecerfont-hydrochloride-and-tildacerfont-in-cah-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com